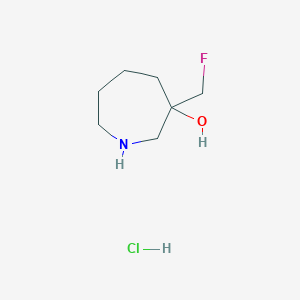

3-(Fluoromethyl)azepan-3-ol hydrochloride

Description

The Azepane Core as a Privileged Scaffold in Chemical Research

The azepane ring, a seven-membered nitrogen-containing heterocycle, is recognized as a "privileged scaffold." This term is reserved for molecular frameworks that are capable of binding to multiple, unrelated biological targets, thus serving as a versatile starting point for drug discovery.

Seven-membered nitrogen heterocycles, including azepanes, are integral components of numerous biologically active compounds and approved pharmaceuticals. chemicalbook.com Their prevalence is a testament to their ability to adopt diverse three-dimensional conformations, allowing for optimal interactions with the complex topographies of biological macromolecules. bldpharm.com In organic synthesis, the construction of the seven-membered ring presents unique challenges and opportunities, driving the development of innovative synthetic methodologies. nih.govbldpharm.com

The true potential of the azepane core is unlocked through functionalization. The introduction of various substituents onto the azepane ring allows for the modulation of its physicochemical properties, such as polarity, basicity, and lipophilicity. These modifications are crucial for tailoring the molecule's interaction with specific biological targets and for optimizing its absorption, distribution, metabolism, and excretion (ADME) properties. bio-fount.com Functionalized azepanes are found in a wide array of bioactive molecules, including those with anticancer, antiviral, and antidiabetic properties. bio-fount.com

Strategic Role of Fluorine in Modulating Molecular Properties for Research Applications

The introduction of fluorine into organic molecules is a well-established strategy in medicinal chemistry to enhance a compound's pharmacological profile. The unique properties of the fluorine atom can profoundly influence the molecule's behavior in a biological system.

Fluorine is the most electronegative element, and its incorporation can significantly alter the electronic distribution within a molecule. This strong inductive effect can modulate the acidity or basicity of nearby functional groups, which is a critical factor in drug-receptor interactions. Despite its high electronegativity, the fluorine atom is relatively small, with a van der Waals radius similar to that of a hydrogen atom. This allows for the isosteric replacement of hydrogen with fluorine without significantly increasing the steric bulk, a concept that is often exploited in drug design.

The introduction of fluorine can have a profound impact on the conformational preferences of cyclic systems, including N-heterocycles. This is due to a combination of steric and stereoelectronic effects, such as the gauche effect. In the context of azepanes, a single fluorine atom, when installed diastereoselectively, has been shown to bias the ring conformation. This conformational regulation is a powerful tool for medicinal chemists, as it allows for the "pre-organization" of a molecule into a conformation that is optimal for binding to its biological target. This can lead to an increase in binding affinity and, consequently, enhanced biological activity. A study on the conformational regulation of substituted azepanes through selective monofluorination demonstrated that a single fluorine atom can significantly bias the ring's conformation, as determined by 1H NMR spectroscopy and computational modeling. bldpharm.com

Academic Research Focus on 3-(Fluoromethyl)azepan-3-ol Hydrochloride

The specific compound, this compound (CAS Number: 1824028-31-0), encapsulates the principles discussed above. sigmaaldrich.comnih.govsigmaaldrich.com The azepan-3-ol (B3057093) core provides a functionalized seven-membered ring, while the fluoromethyl group at the 3-position introduces the strategic element of fluorine. The hydrochloride salt form is typically used to improve the compound's solubility and stability for research purposes.

Conformational Analysis: The presence of the fluoromethyl and hydroxyl groups on the same carbon atom of the flexible azepane ring makes it an interesting subject for conformational analysis. Studies on this molecule could provide valuable insights into the interplay of various non-covalent interactions in determining the preferred three-dimensional structure.

Scaffold for Further Elaboration: this compound can serve as a versatile starting material for the synthesis of more complex molecules. The hydroxyl and amino functionalities provide convenient handles for further chemical modifications, allowing for the construction of a library of derivatives for biological screening.

Below is a data table with representative physical and chemical properties for this compound, gathered from available chemical supplier information.

| Property | Value |

| CAS Number | 1824028-31-0 sigmaaldrich.comnih.govsigmaaldrich.com |

| Molecular Formula | C₇H₁₅ClFNO |

| Molecular Weight | 183.65 g/mol |

| Appearance | Solid |

| Purity | ≥95% |

| Storage Temperature | 4°C, protect from light |

The following table presents a hypothetical data set based on the findings from the study on "Conformational regulation of substituted azepanes through selective monofluorination" to illustrate the potential impact of fluorination on the conformational equilibrium of an azepane ring. This data is representative and not specific to this compound.

| Compound | Conformer A (%) | Conformer B (%) |

| Unsubstituted Azepane | 50 | 50 |

| Axially Fluorinated Azepane | 80 | 20 |

| Equatorially Fluorinated Azepane | 30 | 70 |

Contextualization within Fluorinated Azepan-3-ol Derivatives

Fluorinated azepan-3-ol derivatives belong to a broader class of fluorinated N-heterocycles that have garnered substantial interest in synthetic and medicinal chemistry. The introduction of a fluorine atom or a fluorine-containing group can dramatically alter a molecule's properties, including its metabolic stability, lipophilicity, and binding affinity to biological targets.

Rationale for Investigating the Chemical Synthesis and Conformational Landscape of This Compound Class

The primary rationale for investigating the chemical synthesis and conformational landscape of fluorinated azepan-3-ols stems from the desire to control the three-dimensional shape of the flexible seven-membered azepane ring. Substituted azepanes are recognized as common epitopes in bioactive compounds, but their conformational flexibility can be a significant hurdle in rational drug design.

Research has demonstrated that the strategic placement of a single fluorine atom can effectively bias the azepane ring towards a single major conformation. rsc.org This conformational restriction is a highly sought-after goal in medicinal chemistry, as it can lead to more selective and potent interactions with biological targets.

Furthermore, studies on related systems, such as azepane fluorohydrins, have revealed that the interplay between a fluorine atom and a hydroxyl group can lead to a strong conformational bias, particularly when their relative configurations allow for cooperative conformational control. researchgate.net This synergistic effect underscores the importance of understanding the conformational landscape of molecules like 3-(Fluoromethyl)azepan-3-ol.

The development of synthetic routes to access these molecules is intrinsically linked to their conformational analysis. Efficient and stereocontrolled synthetic methods are essential for preparing specific diastereomers and enantiomers, which can then be studied to elucidate their preferred conformations in solution and the solid state. This knowledge is crucial for establishing structure-activity relationships and for the rational design of novel compounds with tailored properties. The investigation into the synthesis of polysubstituted azepanes is an active area of chemical research, driven by the need for new molecular entities with diverse functionalities and controlled three-dimensional structures.

Structure

3D Structure of Parent

Properties

IUPAC Name |

3-(fluoromethyl)azepan-3-ol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14FNO.ClH/c8-5-7(10)3-1-2-4-9-6-7;/h9-10H,1-6H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPYJMJJJXFKKOH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNCC(C1)(CF)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15ClFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3 Fluoromethyl Azepan 3 Ol Hydrochloride and Analogous Fluorinated Azepan 3 Ols

Retrosynthetic Analysis and Strategic Disconnections for the Azepane-3-ol Core

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials, revealing potential synthetic pathways. pearson.comresearchgate.net For the 3-(fluoromethyl)azepan-3-ol core, the primary disconnections involve the C-F bond, the tertiary alcohol, and the bonds forming the seven-membered ring. This analysis points toward two main challenges: the formation of the azepane skeleton and the stereocontrolled installation of the fluoromethyl carbinol moiety.

Key Precursors and Starting Materials for Seven-Membered Heterocycle Formation

The construction of seven-membered heterocycles like azepanes is an area of intense research due to their presence in numerous bioactive natural products and pharmaceuticals. nih.govnih.gov The synthesis often begins with simpler, more accessible precursors. Common starting points include linear amino acids, piperidines, or pyrrolidines that can be elaborated into the larger ring system. researchgate.netnih.govnumberanalytics.com

Key strategies often rely on precursors designed for specific cyclization or expansion reactions. For instance, silyl (B83357) bis(homoallylic) amines are employed in aza-Prins cyclizations with aldehydes to form the azepane ring. researchgate.net Another approach uses 5-arylpyrrolidine-2-carboxylates, which can undergo a copper-promoted ring expansion to form benzo[b]azepines. nih.gov The choice of precursor is dictated by the desired substitution pattern on the final azepane ring and the chosen synthetic route.

Table 1: Examples of Precursors for Azepane Synthesis

| Precursor Type | Synthetic Strategy | Resulting Structure | Reference(s) |

|---|---|---|---|

| Silyl bis(homoallylic) amines | Aza-Prins Cyclization | 2,7-Disubstituted Azepanes | researchgate.net |

| 2-Vinyl Piperidines | Palladium-Catalyzed Rearrangement | Azepanes | chemrxiv.org |

| Nitroarenes | Photochemical Dearomative Ring Expansion | Polysubstituted Azepanes | nih.gov |

| γ-Methylidene-δ-valerolactones | Palladium-Catalyzed [4+3] Cycloaddition | Functionalized Azepanes | researchgate.net |

Cyclization Strategies and Ring Expansion Approaches for Azepane Scaffolds

The formation of the seven-membered azepane ring is often hindered by unfavorable cyclization kinetics. nih.gov Consequently, a variety of specialized methods have been developed to overcome this challenge. numberanalytics.comnih.gov These methods can be broadly categorized into direct cyclization reactions and ring expansion approaches.

Cyclization Strategies:

Aza-Prins Cyclization: This powerful method involves the reaction of N-acyliminium ions with allylsilanes or the cyclization of silyl bis(homoallylic) amines with aldehydes, often catalyzed by Lewis acids like InCl₃ or iron(III) salts, to efficiently produce substituted tetrahydroazepines and azepanes. researchgate.netnih.govacs.org

Radical Cyclization: Atom-transfer radical cyclization (ATRC) provides another route to the azepane core. nih.gov

Ring-Closing Metathesis (RCM): RCM is a widely used strategy for forming various ring sizes, including the seven-membered azepane system. nih.gov

Copper-Catalyzed Tandem Amination/Cyclization: This method has been developed for the synthesis of trifluoromethyl-substituted azepine derivatives from functionalized allenynes and amines. nih.gov

Ring Expansion Approaches: Ring expansion reactions offer a robust alternative, often starting from more readily synthesized five- or six-membered rings like pyrrolidines or piperidines.

Expansion from Piperidines: Diastereomerically pure azepane derivatives can be prepared with high stereoselectivity and yield through piperidine (B6355638) ring expansion. researchgate.netrsc.org Palladium-catalyzed rearrangements of 2-vinyl piperidines also provide an efficient route to azepanes. chemrxiv.org

Expansion from Pyrrolidines: An Ullmann-type annulation/rearrangement cascade can transform 5-arylpyrrolidine-2-carboxylates into highly functionalized 1H-benzo[b]azepines under copper(I) promotion. nih.gov

Photochemical Ring Expansion: A recently developed strategy uses blue light to mediate the dearomative ring expansion of simple nitroarenes, converting a six-membered benzene (B151609) ring into a seven-membered system, which can then be hydrogenated to yield complex azepanes. nih.gov

Introduction of the Fluoromethyl Moiety: Contemporary Fluorination Techniques

Introducing fluorine into a molecule, particularly at a stereogenic center, requires specialized reagents and careful control of reaction conditions. nih.govnih.gov The synthesis of 3-(fluoromethyl)azepan-3-ol hydrochloride necessitates the formation of a tertiary alcohol adjacent to a fluoromethyl group, a synthetically demanding task.

Deoxyfluorination Protocols and Mechanistic Considerations in N-Heterocyclic Azepanes

Deoxyfluorination, the replacement of a hydroxyl group with a fluorine atom, is a primary strategy for creating C-F bonds. thieme-connect.comnumberanalytics.com For tertiary alcohols, which are common precursors to structures like 3-(fluoromethyl)azepan-3-ol, this transformation is particularly challenging due to steric hindrance and the propensity for elimination side reactions. nih.govnih.gov

Modern deoxyfluorination reagents have been developed to overcome the limitations of classical reagents like diethylaminosulfur trifluoride (DAST), which can be hazardous and lack functional group tolerance. acs.org

PyFluor and SulfoxFluor: These reagents, often used with a base like DBU, offer milder conditions and greater selectivity for fluorination over elimination. acs.orgcas.cn The mechanism typically involves base-assisted activation of the alcohol, formation of a sulfonate ester intermediate, and subsequent displacement by a fluoride (B91410) anion. acs.orgcas.cn

Selectfluor-Based Radical Deoxyfluorination: A light-mediated, catalyst-free method has been developed for the deoxyfluorination of tertiary alcohols. nih.gov This process involves the single-electron oxidation of cesium oxalates (readily formed from tertiary alcohols) by a radical cation derived from Selectfluor®, proceeding through a radical chain mechanism. nih.gov

Borane-Mediated Deoxyfluorination: A dual-activation approach using a phosphorus triamide to activate the alcohol and a borane (B79455) catalyst as a fluoride shuttle enables the efficient deoxyfluorination of primary, secondary, and tertiary alcohols with inversion of stereochemistry. nih.gov

Table 2: Comparison of Modern Deoxyfluorination Reagents for Tertiary Alcohols

| Reagent/System | Key Features | Mechanism | Reference(s) |

|---|---|---|---|

| PyFluor/DBU | Stable, selective, good functional group tolerance | SN2-type displacement of activated alcohol | acs.org |

| SulfoxFluor/DBU | Crystalline, rapid fluorination, high selectivity | SN2-type displacement of sulfonimidate | cas.cn |

| Selectfluor®/Light | Catalyst-free, mild conditions | Radical chain mechanism via oxalate (B1200264) intermediate | nih.gov |

Stereospecific Fluorination Methods and Control of C-F Bond Epimerization

Controlling the stereochemistry of a newly formed C-F bond is paramount, as different stereoisomers can have vastly different biological activities. nih.gov Many modern deoxyfluorination methods proceed with a high degree of stereochemical control, typically through an SN2 mechanism that results in the inversion of configuration at the reaction center. thieme-connect.comnih.gov For instance, the deoxyfluorination of N-Boc-4-hydroxy-L-proline derivatives using a phosphorus triamide/borane system proceeds with clear inversion of stereochemistry. nih.gov

However, epimerization, the loss of stereochemical integrity at the carbon bearing the fluorine, can be a significant challenge. This can occur if the reaction mechanism has carbocationic character (SN1-like) or if the product is unstable under the reaction conditions. The choice of a fluorinating reagent that favors a concerted SN2 pathway is crucial for maintaining stereochemical purity. cas.cn

Challenges and Innovations in C-F Bond Formation at Chiral Centers

The creation of a carbon-fluorine bond at a quaternary stereogenic center, as would be required in the direct fluorination of a precursor to 3-(fluoromethyl)azepan-3-ol, is one of the most synthetically challenging areas of organofluorine chemistry. nih.gov This difficulty is reflected in the fact that less than 1% of fluorine-containing pharmaceuticals feature a C-F quaternary stereocenter. nih.gov

Challenges include:

Steric Hindrance: The crowded environment of a tertiary or quaternary center makes nucleophilic attack difficult. nih.gov

Competing Elimination: SN1-type reactions at these centers are often plagued by competing E1 elimination reactions. thieme-connect.com

High Kinetic Barriers: C-F bond formation is often thermodynamically favorable but kinetically slow. acs.org

Innovations to address these challenges include:

Radical Approaches: Radical-mediated C-F coupling reactions, such as those using visible-light photoredox catalysis, can efficiently fluorinate sterically hindered secondary and tertiary alcohols, complementing traditional nucleophilic methods. nih.govresearchgate.net

Catalytic Systems: The development of transition metal-catalyzed (e.g., Pd, Cu) and organocatalytic methods aims to improve efficiency and stereoselectivity. numberanalytics.comresearchgate.netrsc.org For example, palladium catalysis with specialized ligands can facilitate the challenging C–F reductive elimination step. acs.org

Intramolecular Reactions: Accelerating C-F bond cleavage and formation can be achieved by designing intramolecular reactions, where the proximity of the reacting groups overcomes the high activation energy of an intermolecular process. cas.cn

Stereocontrolled Synthesis and Enantioselective Approaches

Achieving enantiopurity is critical in the synthesis of pharmacologically active molecules. The following subsections detail methodologies designed to control the three-dimensional arrangement of atoms, leading to the selective formation of a single enantiomer of fluorinated azepan-3-ols.

The chiral pool provides an effective strategy for asymmetric synthesis by using readily available, enantiomerically pure natural products as starting materials. researchgate.net Naturally occurring α-amino acids, for instance, are powerful tools for the total synthesis of diverse natural products and can be sourced in both enantiomerically pure forms. researchgate.net This approach leverages the inherent chirality of the starting material to direct the stereochemical outcome of subsequent reactions, transferring the stereochemistry from the starting material to the final product. For the synthesis of fluorinated azepanes, a chiral building block containing the necessary stereocenter can be elaborated through a series of chemical transformations to construct the seven-membered ring.

A significant challenge is the synthesis of the required fluorinated building blocks themselves. beilstein-journals.org One potent strategy involves the use of chiral nickel (II) complexes to facilitate the asymmetric synthesis of non-natural amino acids, which can serve as precursors. beilstein-journals.org For example, fluorinated amino acids have been successfully prepared in gram quantities using this methodology, providing essential starting materials for more complex targets. beilstein-journals.org The synthesis of a chiral fluorinated alkyl iodide, a potential precursor, can be achieved from a corresponding fluorinated alcohol, such as 3,3,3-trifluoro-2-methylpropan-1-ol, by converting it into a key alkyl nonaflate intermediate. beilstein-journals.org

Asymmetric catalysis is a powerful technique where a small amount of a chiral catalyst creates a chiral environment that directs a chemical reaction to preferentially form one enantiomer over the other. The 2021 Nobel Prize in Chemistry highlighted the importance of asymmetric organocatalysis, which uses small organic molecules as catalysts. youtube.comyoutube.com

One prominent example is the use of the amino acid proline as a catalyst. Proline is a bifunctional catalyst, possessing both a secondary amine and a carboxylic acid. youtube.com The amine can form a nucleophilic enamine intermediate with a ketone or aldehyde, while the carboxylic acid can activate an electrophile through hydrogen bonding, setting up a highly organized, cyclic transition state that controls the stereochemical outcome of the reaction. youtube.com Another class of organocatalysts, developed by David MacMillan, involves imidazolidinones derived from natural amino acids like phenylalanine. youtube.com These catalysts form chiral iminium ions with α,β-unsaturated aldehydes, which then undergo highly enantioselective reactions such as Diels-Alder cycloadditions or Michael additions. youtube.com

Metal-based asymmetric catalysis is also highly effective. Chiral metal complexes can act as Lewis acids to activate substrates and promote stereoselective transformations. nih.gov For instance, the catalytic asymmetric ring-opening of meso-epoxides with aromatic amines can be achieved using a scandium triflate catalyst in conjunction with a chiral bipyridine ligand. nih.gov This reaction proceeds in water and produces chiral β-amino alcohols, a structural motif similar to the azepan-3-ol (B3057093) core, in high yields and with excellent enantioselectivities. nih.gov Furthermore, the direct enantioselective fluorination of carbonyl compounds can be accomplished using metal complexes. Titanium/TADDOL complexes, for example, catalyze the α-fluorination of β-keto esters, demonstrating that chiral metal complexes can effectively promote stereoselective C-F bond formation. nih.gov

Biocatalysis utilizes enzymes—nature's catalysts—to perform chemical transformations with exceptional stereo-, regio-, and chemoselectivity under mild conditions. researchgate.net This approach is increasingly applied in industrial synthesis for its efficiency and green credentials. mdpi.com For the synthesis of chiral azepanes, several enzyme classes have proven to be particularly useful.

Imine reductases (IREDs) and ω-transaminases (ω-TAs) are highlighted in the biocatalytic retrosynthesis of dibenz[c,e]azepines. manchester.ac.ukresearchgate.net Enantiocomplementary IREDs have been identified that can synthesize both (R)- and (S)-isomers of azepine derivatives by reducing the parent imines with excellent enantioselectivity. manchester.ac.ukresearchgate.net Crystallographic studies suggest that the enzyme's active site binds the imine substrate in a specific conformation, leading directly to the desired product upon reduction. manchester.ac.ukresearchgate.net

A one-pot photoenzymatic route has been developed for the synthesis of N-Boc-4-hydroxy-azepane, a key intermediate. acs.org This process combines a photochemical oxyfunctionalization step with a highly stereoselective enzymatic carbonyl reduction step. acs.org The use of specific ketoreductases (KREDs) allows for the production of the target alcohol with high conversions and outstanding enantiomeric excess (>99%). acs.org This chemoenzymatic cascade demonstrates a mild and operationally simple workflow starting from readily available materials. acs.org

Table 1: Biocatalytic Reduction for the Synthesis of N-Boc-4-hydroxy-azepane acs.org

| Enzyme | Co-factor | Conversion (%) | Enantiomeric Excess (ee %) |

|---|---|---|---|

| ATA-117-Rd11 | PLP | - | - |

| LsKRED | NAD(P)+ | 90 | >99 |

| FsKRED | NAD(P)+ | - | - |

| KRED-NADH-101 | NAD(P)+ | - | - |

Data reflects the conversion and enantiomeric excess for the biocatalytic reduction step to form the final alcohol product.

Novel Synthetic Routes and Reaction Development

The development of new synthetic reactions expands the toolkit available to chemists for constructing complex molecules like fluorinated azepanes. This subsection covers modern methods that offer innovative approaches to forming the seven-membered azepane ring.

Ring-closing metathesis (RCM) is a powerful and widely used reaction in organic synthesis for forming unsaturated rings. wikipedia.org The reaction typically involves the intramolecular coupling of two terminal alkenes on a single molecule, catalyzed by a metal complex (most commonly ruthenium-based Grubbs' catalysts), to form a cyclic alkene and volatile ethylene (B1197577) gas. wikipedia.orgorganic-chemistry.org The release of ethylene provides a strong thermodynamic driving force for the reaction. organic-chemistry.org RCM is particularly effective for synthesizing 5- to 7-membered rings, making it an ideal candidate for constructing the azepane skeleton. wikipedia.org

The mechanism proceeds through a key metallacyclobutane intermediate, as first proposed by Yves Chauvin. wikipedia.orgorganic-chemistry.org The broad functional group tolerance of modern Grubbs' catalysts allows for the application of RCM to complex substrates containing various functionalities. organic-chemistry.org This methodology has been successfully applied to the synthesis of fused heterocyclic systems containing an azepine ring. For example, benzo nih.govaalto.fiazepino[1,2-b]isoquinolin-9-ones have been prepared in good yields via an RCM reaction of the corresponding diene precursors. nih.govresearchgate.net This demonstrates the utility of RCM in building the azepine core even within a larger, polycyclic framework.

Photochemical reactions, which use light to initiate chemical transformations, offer mild and unique pathways for synthesis. Recently, novel photochemical cascade reactions have been developed for the synthesis of azepinone derivatives, which are direct precursors to azepanols. researchgate.netnih.gov

One innovative, metal-free approach involves the photochemical generation of a 2-aryloxyaryl nitrene from an azide (B81097) precursor using blue light irradiation. aalto.firesearchgate.net This is followed by a cascade of reactions including a [2+1] annulation, ring expansion, and the regioselective addition of water, all catalyzed by a simple Brønsted acid. researchgate.netnih.gov This method is notable for its mild conditions and avoidance of noble metal catalysts, which are often required in traditional syntheses. researchgate.net

Another strategy employs a dual nickel- and iridium-photocatalyzed radical cascade bicyclization. nih.gov This reaction utilizes 1,5-enynes as building blocks to create highly substituted indenoazepinones. nih.gov The process is characterized by its mild conditions, broad substrate scope, and excellent selectivity, enabling the efficient production of complex polycyclic architectures in a single step. nih.gov

Table 2: Selected Substrates in Metal-Free Photochemical Synthesis of Azepinones researchgate.net

| Starting Material (Azide) | Product (Azepinone) | Isolated Yield (%) |

|---|---|---|

| 1-azido-2-(4-methoxyphenoxy)benzene | 4-(4-methoxyphenoxy)-1,3-dihydro-2H-azepin-2-one | 78 |

| 1-azido-2-(p-tolyloxy)benzene | 4-(p-tolyloxy)-1,3-dihydro-2H-azepin-2-one | 82 |

| 1-azido-2-phenoxybenzene | 4-phenoxy-1,3-dihydro-2H-azepin-2-one | 85 |

Reaction Conditions: azide (0.2 mmol), H2O (2.0 mmol), TsOH·H2O (0.1 mmol), THF (2.0 mL), blue LEDs, room temperature.

Microwave-Assisted Synthesis and Flow Chemistry Applications for Azacycles

Modern synthetic methodologies are continuously evolving to provide more efficient, rapid, and environmentally benign routes to complex molecules. For the construction of azacycles, including the azepane core, microwave-assisted synthesis and flow chemistry have emerged as powerful tools. lifechemicals.comnih.gov

Microwave-Assisted Synthesis:

Microwave irradiation has been demonstrated to accelerate a variety of organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating. nih.gov This technique is particularly advantageous for the synthesis of heterocyclic compounds. For instance, the condensation of isatins with malonic or cyanoacetic acids to form 3-hydroxy-2-oxindoles has been achieved with high yields (up to 98%) in just 5-10 minutes under microwave activation. mdpi.comnih.gov While not a direct synthesis of an azepane, this demonstrates the utility of microwave assistance in forming a key structural motif present in our target molecule: the tertiary alcohol adjacent to a nitrogen-containing ring. The rapid and efficient nature of microwave-assisted synthesis makes it an attractive strategy for exploring the synthesis of various substituted azepan-3-ols.

A plausible microwave-assisted approach to a 3-substituted-3-hydroxyazepane could involve the rapid, one-pot condensation of a suitable diketone or keto-aldehyde precursor with an amine under microwave irradiation to form the azepane ring.

Flow Chemistry Applications:

Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers several advantages over traditional batch processing, including enhanced safety, improved reaction control, and seamless scalability. uniba.it These benefits are particularly relevant for industrial applications but are also increasingly utilized in academic research for efficient process development. bldpharm.com

The synthesis of azacycles using flow chemistry has been successfully demonstrated. For example, a continuous flow protocol for the synthesis of N-substituted pyrrolidines and piperidines from cyclic ethers and primary amines has been developed using a simple, solid-acid catalyst. uniba.it This method highlights the potential for developing streamlined and sustainable processes for azacycle synthesis.

For the synthesis of more complex or sensitive azacycles, flow chemistry can be particularly enabling. The generation and subsequent functionalization of highly reactive intermediates, such as lithiated azetidines, can be managed more effectively and at higher temperatures in a flow reactor compared to batch conditions. uniba.it This enhanced control could be leveraged for the introduction of fluorinated substituents onto the azepane ring. A conceptual flow process for the synthesis of a functionalized azepane is outlined below:

| Step | Process | Reactor Type | Key Parameters |

| 1 | Formation of a linear precursor | Packed-bed reactor | Temperature, residence time, catalyst |

| 2 | Cyclization to form the azepane ring | Microreactor | Temperature, pressure, mixing efficiency |

| 3 | Functionalization (e.g., fluorination) | Microreactor | Reagent concentration, residence time |

| 4 | Work-up and purification | Continuous liquid-liquid extraction | Solvent choice, flow rates |

Zirconium-Mediated Approaches to Substituted Azepanes

Transition metal-mediated cyclization reactions are a cornerstone of modern heterocyclic synthesis. Zirconium-based reagents have shown utility in the construction of various ring systems, including azepanes. An intramolecular co-cyclization of 4- or 5-azanona-1,8-dienes, -enynes, and -diynes using a zirconocene (B1252598) equivalent can generate zirconacycles. soton.ac.uk These intermediates can then be protonated to yield 3,4- or 4,5-disubstituted azepanes. soton.ac.uk

While direct application to the synthesis of 3-(fluoromethyl)azepan-3-ol has not been explicitly reported, the general strategy provides a framework for accessing substituted azepane cores. A hypothetical zirconium-mediated pathway to a 3-hydroxyazepane could involve the cyclization of a carefully designed acyclic precursor containing an appropriately positioned carbonyl group or a latent hydroxyl functionality. The versatility of organozirconium intermediates allows for subsequent functionalization, which could potentially include the introduction of a fluoromethyl group.

Synthetic Pathway Optimization and Scalability Considerations for Academic Research

The development of a robust and scalable synthesis is crucial for enabling further biological evaluation of novel compounds like this compound. In an academic research setting, optimization focuses on improving yields, reducing the number of synthetic steps, and utilizing readily available and cost-effective starting materials.

Protecting Group Strategy: The choice of nitrogen protecting groups (e.g., Boc vs. Benzyl) can significantly impact reaction outcomes and ease of removal in later steps. acs.org

Stereochemical Control: In syntheses involving the formation of multiple stereocenters, controlling the stereochemistry at each step is paramount. The conditions for hydrogenation, for example, were found to influence the ring fusion stereochemistry (cis vs. trans). acs.org

Reaction Conditions: Optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is essential for maximizing yield and minimizing side products at each step.

Purification: The ease of purification of intermediates can be a major bottleneck in a multi-step synthesis. Crystallization is often a preferred method for large-scale purification over chromatography.

The synthesis of fluorinated azepanes presents its own unique challenges. The introduction of fluorine can be achieved using various methods, including the use of fluorinated building blocks or late-stage fluorination reactions. A copper(I)-catalyzed tandem amination/cyclization of functionalized allenynes has been reported for the synthesis of trifluoromethyl-substituted azepines. nih.gov Although this yields an unsaturated ring, the general approach of constructing the fluorinated heterocycle from acyclic precursors is a common and effective strategy. The table below outlines some key parameters from an optimization study for such a reaction. nih.gov

| Entry | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Yield (%) |

| 1 | 10 | Dioxane | 100 | 65 |

| 2 | 10 | Toluene | 100 | 58 |

| 3 | 5 | Dioxane | 100 | 35 |

| 4 | 15 | Dioxane | 100 | 62 |

Data adapted from a study on the synthesis of trifluoromethyl-substituted azepines. nih.gov

This data demonstrates the significant impact of catalyst loading and solvent choice on the reaction efficiency. For a novel target like this compound, a similar systematic optimization of each synthetic step would be necessary to develop a viable route for academic research and potential future development.

In Depth Conformational Analysis and Stereodynamic Behavior of Fluorinated Azepan 3 Ols

Theoretical Frameworks for Azepane Ring Conformations

The azepane ring, a seven-membered saturated heterocycle containing a nitrogen atom, is characterized by a high degree of conformational flexibility. Understanding its preferred geometries is fundamental to predicting the spatial arrangement of its substituents and, consequently, its interaction with biological targets.

Unlike the well-defined chair conformation of cyclohexane, seven-membered rings like cycloheptane (B1346806) and its heteroatomic analogue, azepane, exist as a complex equilibrium of several low-energy conformations. The primary conformations are typically members of the chair and boat families. High-level electronic structure calculations have shown that for azepane, the twist-chair conformation is generally the most stable. nih.gov The chair conformation is often associated with a transition state rather than a stable minimum. nih.gov

These conformations are part of a pseudorotational circuit, meaning they can interconvert with relatively low energy barriers. The main families of conformations for seven-membered rings are:

Chair (C) and Twist-Chair (TC) : These are generally the lowest in energy. The twist-chair form is often the global minimum for azepane. nih.gov

Boat (B) and Twist-Boat (TB) : These conformations are typically higher in energy than the chair family. However, the presence of heteroatoms can lower the relative energy of boat conformations compared to their chair counterparts. nih.gov

The energy difference between these conformers is often small, leading to a dynamic equilibrium in solution.

Table 1: Relative Energies of Azepane Conformations This table presents theoretical data on the stability of different azepane ring conformations.

| Conformation | Relative Energy (kcal/mol) | Stability Rank |

| Twist-Chair (TC) | 0.00 | 1 (Most Stable) |

| Chair (C) | Higher (Often a transition state) | - |

| Boat (B) | Higher than TC | 2 |

| Twist-Boat (TB) | Higher than TC | 3 |

| Note: Data synthesized from computational studies. nih.gov |

The conformational equilibrium of the azepane ring is highly sensitive to the nature and position of its substituents. The hydroxyl (-OH), fluoromethyl (-CH₂F), and the ring nitrogen atom each exert distinct effects on the ring's pucker and the energy barriers to inversion.

The steric bulk and electronic properties of substituents dictate their preferred orientation (pseudo-axial vs. pseudo-equatorial) to minimize unfavorable interactions. For instance, bulky substituents generally favor a pseudo-equatorial position to avoid steric clashes. The nitrogen atom itself introduces complexity; its substituent can influence both the ring conformation and the barrier to nitrogen inversion. researchgate.net When the nitrogen is unsubstituted (as in the hydrochloride salt, where it is protonated), it is significantly pyramidalized, which influences the ring's pucker and the energetics of ring-flip and N-inversion processes. researchgate.net

The introduction of a fluorine atom, as in the fluoromethyl group, adds another layer of complexity. Fluorine's high electronegativity can lead to intramolecular interactions that stabilize certain conformations over others. The interplay between the substituents is crucial; studies on related substituted azepanes have shown that the conformational outcome is strongly dependent on the synergy or competition between the groups present. researchgate.net For example, a conflict between the preferences of different substituents can lead to significant conformational disorder. researchgate.net The barrier to ring inversion in diazepine (B8756704) systems, a related seven-membered ring, has been shown to be significantly affected by substitution patterns. nih.gov

Table 2: Factors Influencing Azepane Conformation and Inversion Barriers This table summarizes the key influences of substituents on the stereodynamics of the azepane ring.

| Substituent/Feature | Primary Influence | Effect on Conformation and Dynamics |

| Nitrogen Atom | Ring pucker, N-inversion | The geometry around the nitrogen and the bulk of its substituent affect the Gibbs free energy barriers for both ring-flip and N-inversion. researchgate.net |

| Hydroxyl Group | Steric and electronic effects | Can participate in hydrogen bonding, influencing the preferred orientation of the substituent and stabilizing specific conformers. |

| Fluoromethyl Group | Steric bulk, stereoelectronic effects | The C-F bond introduces dipole moments and hyperconjugative interactions that can significantly bias the conformational equilibrium. researchgate.netrsc.org |

| Protonation (HCl salt) | Fixes nitrogen configuration | The protonated nitrogen (NH₂⁺) has a fixed tetrahedral geometry, eliminating N-inversion as a dynamic process and simplifying the conformational landscape to ring-inversion only. |

Impact of Fluorine on Conformational Preferences and Dynamics

The strategic incorporation of fluorine is a powerful tool in medicinal chemistry to modulate a molecule's properties. In the context of 3-(Fluoromethyl)azepan-3-ol, the fluorine atom profoundly impacts the conformational behavior through a combination of steric and electronic effects.

Stereoelectronic effects are interactions involving the alignment of orbitals that can significantly influence molecular geometry and stability. The carbon-fluorine (C-F) bond, being highly polarized, is a potent source of such effects. researchgate.netunige.ch

In fluorinated azepanes, a key stereoelectronic interaction is hyperconjugation. This can involve the donation of electron density from a C-H or C-C sigma (σ) bonding orbital into the antibonding (σ) orbital of the C-F bond (σ → σCF). researchgate.net This interaction is stabilizing and is maximized when the participating bonds are anti-periplanar. This requirement for specific geometric alignment can create a significant energy preference for one conformation over others, effectively "locking" the ring into a preferred pucker. The electronegativity of the fluorine atom can also lead to intramolecular dipole-dipole interactions that influence conformational preferences. researchgate.net

A primary goal of introducing fluorine into flexible molecules is often conformational rigidification. uniroma1.itnih.gov By creating a strong conformational bias, a single fluorine atom can constrain the flexible azepane ring, forcing it to predominantly adopt one major conformation. rsc.orgnih.gov This reduction in conformational flexibility can be advantageous, as it pre-organizes the molecule for binding to its target and can improve selectivity by disfavoring conformations that bind to off-targets. uniroma1.it

However, the outcome is not always rigidification. Research has shown that the effect of fluorination is highly context-dependent. researchgate.net In some substituted azepanes, the conformational preferences induced by the fluorine atom may compete with those of other substituents on the ring. researchgate.net This can lead to a situation where no single conformation is strongly favored, resulting in extensive conformational disorder, where the molecule exists as a mixture of several rapidly interconverting conformers. researchgate.net Therefore, whether fluorination leads to rigidification or disorder depends on whether the stereoelectronic effects of the C-F bond act in synergy or opposition to the steric and electronic demands of the other groups present. researchgate.net

The presence of a C-F bond not only influences intramolecular conformation but also introduces the potential for new types of intermolecular interactions that can be crucial for crystal packing and ligand-receptor binding. rsc.org While fluorine is a poor hydrogen bond acceptor, it can participate in a range of weak, non-covalent interactions. researchgate.netrsc.org

Key fluorine-based intermolecular interactions include:

C-H···F Interactions : These are weak hydrogen bonds where a polarized C-H bond acts as the donor and the fluorine atom as the acceptor. Their prevalence and strength are a subject of ongoing study, but they are frequently observed in the crystal structures of fluorinated organic molecules. rsc.org

C-F···π Interactions : The polarized C-F bond can interact favorably with the electron cloud of an aromatic ring.

F···F Interactions : These interactions, sometimes referred to as "fluorous effects," can also contribute to stabilizing crystal lattices. researchgate.netrsc.org

By tuning the conformation of the azepane ring, the fluoromethyl group can be oriented in space to facilitate these specific non-covalent interactions, potentially leading to unique solid-state packing or novel binding modes within a protein active site. researchgate.net

Advanced Spectroscopic and Diffraction Techniques for Conformational Elucidation

The determination of the preferred conformations of 3-(Fluoromethyl)azepan-3-ol hydrochloride in both solution and the solid state relies on a combination of sophisticated analytical methods. These techniques provide crucial insights into the molecule's dynamic behavior and static structure, which are essential for understanding its chemical and physical properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution Conformation and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the solution-state conformation and dynamic processes of flexible molecules like this compound. Both ¹H and ¹⁹F NMR are particularly informative. rsc.org The presence of the fluorine atom provides a sensitive probe due to its 100% natural abundance and large gyromagnetic ratio. nih.govrsc.org

In ¹H NMR spectra, the chemical shifts and coupling constants of the protons on the azepane ring are highly dependent on their dihedral angles with respect to neighboring protons. By analyzing these coupling constants, often with the aid of Karplus-type equations, it is possible to deduce the predominant ring conformation, such as a chair or boat form. Furthermore, variable-temperature NMR studies can reveal information about the energy barriers between different conformers. As the temperature is lowered, the interconversion between conformers may slow down on the NMR timescale, leading to the observation of distinct sets of signals for each conformer.

¹⁹F NMR spectroscopy offers a direct window into the electronic environment of the fluoromethyl group. jeol.com The ¹⁹F chemical shift is sensitive to the local geometry and solvent effects. Moreover, through-bond (J) and through-space (NOE) correlations between ¹⁹F and ¹H nuclei, observed in 2D NMR experiments like HOESY, can provide critical distance constraints for defining the spatial orientation of the fluoromethyl group relative to the azepane ring. For complex spectra, advanced multi-dimensional NMR techniques can be employed to resolve overlapping signals and establish connectivity. jeol.com

| NMR Parameter | Information Gained | Typical Experiment |

| ¹H Chemical Shifts | Electronic environment of protons | 1D ¹H NMR |

| ¹H-¹H Coupling Constants | Dihedral angles, ring conformation | 1D ¹H NMR, 2D COSY |

| ¹⁹F Chemical Shift | Electronic environment of fluorine | 1D ¹⁹F NMR |

| ¹H-¹⁹F Coupling Constants | Through-bond connectivity | 1D ¹⁹F NMR (with ¹H coupling), 2D HETCOR |

| Nuclear Overhauser Effect (NOE) | Through-space proximity of nuclei | 2D NOESY, 2D HOESY |

| Temperature Dependence of Spectra | Energy barriers between conformers | Variable-Temperature (VT) NMR |

X-ray Crystallography for Solid-State Structural Analysis of Related Azepane Derivatives

While a crystal structure for this compound is not publicly available, X-ray crystallography of related azepane derivatives provides invaluable information about their solid-state conformations. rsc.orgacs.org This technique yields a precise three-dimensional model of the molecule, including bond lengths, bond angles, and torsional angles, frozen in the crystal lattice. researchgate.net

For instance, X-ray analysis of diastereomerically pure azepane derivatives has confirmed specific ring conformations, such as chair or twist-chair forms, and has been instrumental in establishing the relative stereochemistry of substituents. rsc.org In the context of this compound, a crystal structure would definitively determine the conformation of the azepane ring and the orientation of the fluoromethyl and hydroxyl groups in the solid state. This information would also reveal the nature of intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, the amine, and the chloride counter-ion, which can significantly influence the preferred conformation in the crystalline form.

| Crystallographic Parameter | Structural Information |

| Unit Cell Dimensions | Dimensions of the repeating unit in the crystal |

| Space Group | Symmetry of the crystal lattice |

| Atomic Coordinates | Precise 3D position of each atom |

| Bond Lengths and Angles | Geometric parameters of the molecule |

| Torsional Angles | Conformation of the ring and substituents |

| Intermolecular Interactions | Hydrogen bonds, van der Waals contacts |

Computational Modeling for Conformational Landscape Exploration

Computational chemistry provides a powerful complement to experimental techniques for exploring the full conformational landscape of flexible molecules like this compound. These methods can be used to calculate the relative energies of different conformers, map the pathways for their interconversion, and understand the factors that stabilize certain geometries.

Density Functional Theory (DFT) Calculations for Energy Minima and Transition States

Density Functional Theory (DFT) is a widely used quantum mechanical method for calculating the electronic structure and energies of molecules. nih.govmdpi.com For this compound, DFT calculations can be employed to perform a conformational search to identify all low-energy minima on the potential energy surface. researchgate.net This would involve systematically varying the torsional angles of the azepane ring and the orientation of the substituents to locate all stable conformers.

Once the energy minima are identified, DFT can be used to calculate the transition state structures that connect them. The energy difference between a minimum and a transition state represents the activation energy for the conformational interconversion, providing insights into the flexibility of the molecule. researchgate.net The choice of the functional and basis set is crucial for obtaining accurate results, and functionals that account for dispersion interactions are often necessary for non-covalently bound systems. nih.gov

| DFT Calculation Type | Information Obtained |

| Geometry Optimization | Lowest energy structure of a conformer |

| Frequency Calculation | Vibrational frequencies, confirmation of minima (no imaginary frequencies) or transition states (one imaginary frequency) |

| Transition State Search | Structure and energy of the barrier between conformers |

| Relative Energy Calculation | Stability of different conformers |

Molecular Dynamics Simulations for Conformational Flux and Averaging

Molecular Dynamics (MD) simulations offer a way to study the time-dependent behavior of molecules. mdpi.commdpi.com In an MD simulation of this compound, the classical equations of motion are solved for all atoms in the system over a period of time, providing a trajectory of the molecule's conformational changes. This allows for the exploration of the conformational space and the direct observation of transitions between different conformers.

MD simulations can be used to calculate time-averaged properties that can be compared with experimental data. For example, the average values of coupling constants or NOEs can be calculated from the simulation trajectory and compared with NMR measurements to validate the force field used in the simulation and to gain a more dynamic picture of the solution-state behavior. Enhanced sampling techniques can be employed to accelerate the exploration of the conformational landscape and overcome high energy barriers. youtube.com

QM/MM Approaches for Solvation Effects and Complex Azepane Systems

For a more accurate description of the system, especially in solution, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods can be utilized. arxiv.orgnih.gov In this approach, the chemically interesting part of the system, such as the this compound molecule itself, is treated with a high-level QM method, while the surrounding solvent molecules are treated with a more computationally efficient MM force field. rsc.orgyoutube.com

This QM/MM approach allows for the explicit inclusion of solvent effects on the conformational preferences of the molecule, which can be significant due to hydrogen bonding and dielectric effects. nih.gov By combining the accuracy of QM for the solute with the efficiency of MM for the solvent, QM/MM simulations provide a powerful tool for studying the behavior of complex chemical systems in a realistic environment. researchgate.net

Structure Activity Relationship Sar and Structure Property Relationship Spr Paradigms for Fluorinated Azepane 3 Ols

Conceptual Foundations of SAR and SPR in Heterocyclic Chemistry

Defining Structural Features and Their Impact on Molecular Recognition Mechanisms

Molecular recognition is the specific interaction between two or more molecules through non-covalent bonds such as hydrogen bonding, electrostatic interactions, and hydrophobic interactions. benthamscience.comresearchgate.net In the context of heterocyclic chemistry, key structural features that modulate these interactions include:

The Heterocyclic Ring System: The size, conformation, and nature of the heteroatoms within the ring (e.g., nitrogen in the azepane core) are critical. The nitrogen atom in the azepane ring, for instance, can act as a hydrogen bond acceptor and its basicity can be modulated. nih.govresearchgate.net

Substituents: The type, position, and orientation of substituents on the heterocyclic ring profoundly affect its electronic properties, shape, and how it presents itself to a biological target. researchgate.net For example, the fluoromethyl group and the hydroxyl group at the 3-position of the azepane ring in 3-(Fluoromethyl)azepan-3-ol hydrochloride are key features.

Stereochemistry: The three-dimensional arrangement of atoms is crucial for biological activity. nih.govnih.govlibretexts.org Different stereoisomers of a molecule can have vastly different biological activities because biological targets like enzymes and receptors are themselves chiral and will interact differently with each stereoisomer. libretexts.org

These structural elements collectively determine the molecule's ability to bind to a specific biological target, such as an enzyme or receptor, and elicit a biological response.

Quantitative Structure-Activity Relationships (QSAR) in Azepane Series

Quantitative Structure-Activity Relationship (QSAR) studies represent a refinement of the SAR principle by establishing mathematical relationships between the chemical structure of a series of compounds and their biological activity. wikipedia.orgbionity.com These models use statistical methods to correlate physicochemical properties (descriptors) of molecules with their known activities. nih.govresearchgate.net

For azepane derivatives, QSAR models can be developed to predict the biological activity of new, unsynthesized compounds. nih.govresearchgate.net Descriptors used in such models might include:

Electronic Properties: Such as partial atomic charges, dipole moments, and pKa values.

Steric Properties: Including molecular volume, surface area, and specific substituent parameters.

Hydrophobic Properties: Often represented by the partition coefficient (logP) or distribution coefficient (logD).

While specific QSAR studies on this compound are not publicly available, research on related azepane series has demonstrated the utility of this approach in identifying potent compounds. nih.gov For example, a 3D-QSAR analysis of 1,4-oxazepane (B1358080) derivatives identified key regions around the ring system that are important for biological affinity. researchgate.net

Fluorine as a Steric and Electronic Modulator in SAR/SPR Studies

The introduction of fluorine into organic molecules is a widely used strategy in medicinal chemistry to modulate various physicochemical and pharmacokinetic properties. tandfonline.comnih.govcapes.gov.brbohrium.com

Role of Fluorine in Modulating pKa, and Hydrogen-Bonding Capacity (General Principles for Research)

Fluorine's high electronegativity is its defining feature, which has significant implications for a molecule's properties. researchgate.nettandfonline.com

pKa Modulation: The strong electron-withdrawing nature of fluorine can significantly lower the pKa of nearby basic functional groups, such as the nitrogen atom in the azepane ring. researchgate.netnih.govmdpi.com This change in basicity can influence a compound's ionization state at physiological pH, which in turn affects its solubility, permeability, and interaction with biological targets. researchgate.netnih.gov

Hydrogen-Bonding: While the C-F bond itself is a poor hydrogen bond acceptor, the introduction of fluorine can influence the hydrogen-bonding capacity of other nearby functional groups. benthamscience.commdpi.com For instance, the acidity of a neighboring hydroxyl group can be increased, potentially leading to stronger hydrogen bond donation. acs.org

Table 1: Impact of Fluorination on Physicochemical Properties

| Property | Effect of Fluorination | Rationale |

| pKa | Generally decreases the pKa of nearby amines. nih.govmdpi.com | The strong electron-withdrawing effect of fluorine reduces the electron density on the nitrogen, making it less basic. researchgate.net |

| Lipophilicity | Can increase lipophilicity, especially in aromatic systems. benthamscience.commdpi.com | The C-F bond is more lipophilic than a C-H bond. mdpi.com |

| Hydrogen Bonding | Can modulate the hydrogen-bonding potential of neighboring groups. benthamscience.comacs.org | Fluorine's electronegativity can alter the acidity or basicity of adjacent functional groups. mdpi.com |

| Metabolic Stability | Often increases metabolic stability. tandfonline.comcapes.gov.br | The C-F bond is stronger than a C-H bond, making it less susceptible to metabolic oxidation. nih.gov |

Impact on Interaction with Generic Biological Targets (e.g., receptors, enzymes) for Research Tool Development

The strategic placement of fluorine can enhance a molecule's binding affinity to its biological target. tandfonline.comnih.govbohrium.com This can occur through several mechanisms:

Direct Interactions: The polarized C-F bond can participate in favorable electrostatic interactions with the protein backbone or charged amino acid residues.

Conformational Effects: Fluorine substitution can influence the preferred conformation of a molecule, pre-organizing it for a better fit into a binding pocket. researchgate.netnih.gov

Blocking Metabolic Sites: Replacing a hydrogen atom with a fluorine atom at a site of metabolic oxidation can prevent the breakdown of the molecule, thereby increasing its bioavailability and duration of action. nih.govbohrium.com

The development of fluorinated compounds like this compound as research tools allows for the exploration of these principles in specific biological systems. researchgate.netnih.govmdpi.comdntb.gov.ua

Stereochemical Effects on Biological Interaction Profiles

The three-dimensional structure of a molecule is paramount for its biological activity. nih.govnih.gov Since biological targets are chiral, they can differentiate between the stereoisomers of a ligand. libretexts.org

For a molecule like this compound, which contains a chiral center at the 3-position of the azepane ring, the two enantiomers can exhibit different biological profiles. One enantiomer may bind with high affinity to a target receptor or enzyme, while the other may have significantly lower affinity or even interact with a different target altogether. nih.govnih.gov

The stereochemistry of the azepane ring itself also plays a role. The seven-membered ring can adopt various conformations, and the substituents will occupy specific spatial positions (axial or equatorial). The preferred conformation and the resulting spatial arrangement of the fluoromethyl and hydroxyl groups will be critical for how the molecule interacts with its biological target. rsc.org

Enantiomeric and Diastereomeric Differences in Azepane Systems and Their Functional Implications

The introduction of a stereocenter, such as at the C3 position in 3-hydroxyazepanes or through substitution on the azepane ring, necessitates the evaluation of individual stereoisomers. It is a well-established principle that different enantiomers and diastereomers of a chiral compound can exhibit significantly different pharmacological activities. This is because biological targets, such as enzymes and receptors, are themselves chiral and will interact differently with each stereoisomer.

In a series of azepanone-based inhibitors of cathepsin K, the specific regiochemical substitution and stereochemical configuration of methyl groups on the azepane ring led to widely varied inhibitory potencies. researchgate.net For instance, the (4S)-7-cis-methylazepanone analogue demonstrated a nearly four-fold increase in potency compared to its parent compound. researchgate.net This highlights how subtle changes in stereochemistry can have a profound impact on biological function.

Similarly, studies on 3-hydroxy-N-phenethyl-5-phenylmorphans, which share structural similarities with substituted azepanes, have shown that stereochemistry is a critical determinant of activity. mdpi.com In some cases, one diastereomer can be a potent agonist while another is completely inactive at the same receptor. mdpi.com For example, a C9 cyanomethyl-substituted morphan was found to be a potent partial µ-opioid receptor agonist, whereas its diastereomer was inactive. mdpi.com These findings underscore the importance of synthesizing and testing stereochemically pure compounds to understand their true functional implications.

The table below illustrates the impact of stereochemistry on the biological activity of selected azepane and related heterocyclic derivatives, based on findings from literature.

| Compound/Stereoisomer | Target | Activity (IC50/Ki) | Key Finding |

| (4S)-Azepanone Analogue | Human Cathepsin K | Ki,app = 0.16 nM | Parent compound for comparison. researchgate.net |

| (4S)-7-cis-Methylazepanone | Human Cathepsin K | Ki,app = 0.041 nM | Cis-methyl substitution significantly enhances potency. researchgate.net |

| (2S)-Fluoromethylene LPA Analogue | LPA3 Receptor | High Potency | The (2S)-enantiomer was 1000-fold more active than the (2R)-enantiomer, demonstrating high enantiospecificity. elsevierpure.com |

| (1R,5R,9R)-C9 Amino-phenylmorphan | µ-Opioid Receptor | EC50 = 26 nM (Partial Agonist) | Moderately potent partial agonist. mdpi.com |

| (1S,5S,9S)-C9 Amino-phenylmorphan | µ-Opioid Receptor | EC50 = 94 nM (Partial Agonist) | The enantiomer is approximately 3-fold less potent. mdpi.com |

This table is illustrative and compiles data from different studies to show the principle of stereochemical influence.

Chirality as a Determinant in Ligand-Target Binding (General Research Context)

Chirality, the property of a molecule being non-superimposable on its mirror image, is fundamental to molecular recognition in biological systems. nih.govresearchgate.net While often perceived as a simple binary concept, its effect on ligand-target binding is nuanced. nih.govresearchgate.net Proteins and other biological macromolecules are composed of chiral building blocks (L-amino acids), creating a specific and chiral three-dimensional environment at binding sites.

This inherent chirality of the target means it can differentiate between the enantiomers of a chiral ligand. researchgate.net The interaction is often described by the three-point attachment model, where one enantiomer (the eutomer) can establish multiple, optimal interactions (e.g., hydrogen bonds, hydrophobic interactions, ionic bonds) with the target, leading to a stable complex and a biological response. In contrast, its mirror image (the distomer) may be unable to achieve this precise fit, resulting in weaker binding, a different biological effect, or no activity at all. researchgate.net

The difference in binding affinity between two enantiomers can be dramatic, a phenomenon sometimes referred to as a "chiral cliff". nih.govresearchgate.net Research has focused on developing computational models to predict when a pair of enantiomers is likely to exhibit such a cliff, which is crucial for deciding whether to pursue a racemic mixture or a pure enantiomer in drug discovery. nih.gov These models use descriptors that capture the features of the chiral center to predict significant differences in binding activity. researchgate.net

Computational SAR and In Silico Screening Approaches

Computational methods are indispensable tools in modern drug discovery for exploring structure-activity relationships (SAR) and identifying promising new compounds. researchgate.net In silico techniques like molecular docking and virtual screening allow researchers to analyze and predict how ligands will interact with their targets on a molecular level, guiding the synthesis and optimization of new chemical entities.

Molecular Docking and Ligand-Protein Interaction Analysis for Azepane Scaffolds

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. youtube.comnih.gov The process involves placing a 3D model of the ligand (e.g., a derivative of 3-(fluoromethyl)azepan-3-ol) into the binding site of a protein whose structure has been determined experimentally (e.g., via X-ray crystallography) or modeled. youtube.comnih.gov Sophisticated algorithms then sample numerous possible conformations and orientations of the ligand, calculating a "docking score" that estimates the binding affinity for each pose. youtube.com

For azepane scaffolds, docking studies can reveal key interactions responsible for binding. For example, the hydroxyl group of an azepan-3-ol (B3057093) could act as a hydrogen bond donor or acceptor, while the fluoromethyl group could engage in favorable dipole-dipole or weak hydrogen bond interactions. The nitrogen atom of the azepane ring can form critical hydrogen bonds or ionic interactions. researchgate.net

Analysis of the docked poses provides valuable insights into the SAR. iscience.in It can explain why one stereoisomer is more active than another or how a specific substituent enhances potency. researchgate.net This information guides medicinal chemists in designing new analogues with improved affinity and selectivity. For instance, if a docking study reveals an unoccupied hydrophobic pocket near the azepane ring, chemists can design derivatives with appropriate substituents to fill that pocket and increase binding strength.

| Ligand Scaffold | Target Protein | Predicted Interaction Type | Key Interacting Residues (Example) |

| Azepanone | Cathepsin K | Hydrogen bond, Hydrophobic interactions | Cys25, Gly66, Asn160 |

| Azepane Sulfonamide | 11β-HSD1 | Hydrogen bond with catalytic triad | Ser170, Tyr183, Lys187 |

| Piperidine (B6355638)/Azepane | Akt Kinase | H-bond with hinge region, Hydrophobic pocket filling | Leu156, Val164, Ala230 |

This table provides hypothetical and literature-derived examples of interactions that could be identified for azepane-like scaffolds using molecular docking.

Virtual Screening and Library Design for Targeted Chemical Space Exploration

Virtual screening is a computational strategy used to search vast libraries of chemical compounds to identify those that are most likely to bind to a drug target. researchgate.net Instead of physically synthesizing and testing millions of molecules, which is time-consuming and expensive, these libraries are screened in silico. nih.govresearchgate.net This process has become increasingly powerful with the advent of "make-on-demand" libraries containing billions of synthetically accessible compounds. nih.govresearchgate.netnih.gov

The process typically starts with a known ligand or the 3D structure of a target's binding site. researchgate.net Using molecular docking or other methods, each molecule in the virtual library is evaluated and scored based on its predicted fit and interaction with the target. researchgate.net The top-scoring compounds are then selected for synthesis and experimental testing.

This approach is highly effective for exploring the chemical space around a particular scaffold, such as the azepane ring. tandfonline.com By screening libraries of virtual compounds with diverse substitutions on the azepane core, researchers can rapidly identify novel chemotypes and substitution patterns that confer high affinity and selectivity. nih.gov This targeted exploration helps to efficiently navigate the immense possibilities of chemical structures, accelerating the discovery of new lead compounds. nih.gov The success of large-scale virtual screening campaigns has demonstrated that this approach can yield potent and innovative ligands for a wide range of biological targets. researchgate.net

Computational Chemistry and Theoretical Investigations of 3 Fluoromethyl Azepan 3 Ol Hydrochloride

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to elucidating the electronic properties and reactivity of molecules. For 3-(Fluoromethyl)azepan-3-ol hydrochloride, these calculations can reveal detailed information about bond characteristics, charge distribution, and the orbitals involved in chemical reactions.

The geometry and electronic landscape of the azepane ring are significantly influenced by its substituents. The presence of a hydroxyl group and a fluoromethyl group at the C3 position introduces considerable electronic and steric effects.

The C-O bond of the tertiary alcohol is polar, with the oxygen atom drawing electron density. The C-F bond in the fluoromethyl group is highly polarized due to the extreme electronegativity of fluorine. This strong polarization affects the charge distribution on the adjacent carbon atom and influences the molecule's reactivity and electrostatic potential. Computational studies on halogenated cycloalkanes have shown that fluorine substitution can have a notable impact on ring strain and stability. nih.gov The substitution of hydrogen with fluorine can slightly increase the ring strain energy. nih.govwikipedia.org

The distribution of atomic charges, often calculated using methods like CHELPG or Atomic Dipole Corrected Hirshfeld Charges (ADCH), reveals the electrophilic and nucleophilic sites within the molecule. nih.gov In this compound, the nitrogen atom is expected to be a primary site of protonation, while the oxygen and fluorine atoms will carry significant partial negative charges.

Table 1: Predicted Bond Properties and Charge Distribution for 3-(Fluoromethyl)azepan-3-ol Note: The following data is illustrative, based on typical values from computational studies of related substituted heterocycles. Actual values would require specific calculations for this molecule.

| Parameter | Predicted Value | Significance |

| Bond Lengths | ||

| C-N | ~1.46 Å | Influences ring conformation and basicity of the nitrogen. |

| C-O | ~1.43 Å | Typical for a tertiary alcohol, affects hydrogen bonding potential. |

| C-F | ~1.38 Å | Strong, polar bond impacting local electronic environment. |

| Atomic Charges | ||

| Nitrogen (N) | Partial Negative | Key site for protonation (in hydrochloride salt) and nucleophilic character. |

| Oxygen (O) | Partial Negative | Site for hydrogen bonding and potential protonation. |

| Fluorine (F) | Highly Negative | Creates a strong local dipole and influences intermolecular interactions. |

| Carbon (C3) | Partial Positive | Rendered electrophilic by adjacent O and CF3 groups. |

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energies and spatial distributions of these orbitals are critical for predicting how a molecule will interact with other reagents. wikipedia.orgyoutube.com

For this compound, the HOMO is expected to be localized primarily on the lone pair of the nitrogen atom, although the oxygen's lone pairs will also contribute. The energy of the HOMO is an indicator of the molecule's ability to donate electrons (nucleophilicity). The LUMO is likely to be distributed across the C-F and C-O antibonding orbitals, particularly around the electron-deficient C3 carbon. The energy of the LUMO reflects the molecule's ability to accept electrons (electrophilicity).

Table 2: Predicted Frontier Molecular Orbital Characteristics Note: This table presents a qualitative prediction based on FMO principles applied to the given structure.

| Orbital | Predicted Location of Highest Density | Chemical Significance |

| HOMO | Nitrogen and Oxygen lone pairs | Represents the primary site for interaction with electrophiles and protonation. |

| LUMO | C3 carbon and antibonding σ* orbitals of C-F and C-O bonds | Represents the primary site for attack by nucleophiles. |

| HOMO-LUMO Gap | Moderate | Influences the kinetic stability and electronic absorption properties of the molecule. |

Reaction Mechanism Elucidation and Transition State Analysis

Computational chemistry is an invaluable tool for mapping out reaction pathways, identifying intermediates, and calculating the energy barriers associated with transition states. This provides a level of detail that is often inaccessible through experimental methods alone.

While the synthesis of this compound is specific, computational studies on analogous reactions provide mechanistic clarity. For instance, the fluorination of cyclic amines can proceed through various pathways. DFT calculations have been used to investigate the deconstructive fluorination of N-protected cyclic amines using reagents like Selectfluor®. nih.gov These studies show that such reactions can proceed through the formation of an iminium ion, followed by conversion to a hemiaminal species, and subsequent C-C bond cleavage and fluorination. nih.gov The calculations help to determine the feasibility of different pathways, such as ring-opening versus deformylative fluorination, by comparing the associated energy barriers. nih.gov Although not directly forming a fluoromethyl group, these studies highlight how computation can model complex fluorination processes involving nitrogen heterocycles.

The synthesis of the azepane core itself can be modeled computationally. Methods for forming seven-membered rings, such as the dearomative ring expansion of nitroarenes or palladium-catalyzed cyclizations, have been investigated theoretically. researchgate.netnih.gov Computational studies can help rationalize the regioselectivity and efficiency of these reactions. For example, in the palladium/norbornene-catalyzed synthesis of tetrahydrobenzo[b]azepines, DFT calculations demonstrated how a specific co-catalyst could stabilize reaction intermediates and lower the energy barrier for the desired cyclization, thereby preventing unwanted side reactions. nih.gov Such theoretical insights are crucial for optimizing existing synthetic routes and designing new ones for complex molecules like functionalized azepanes.

Conformational Energy Landscapes and Stereoisomer Stability

The seven-membered azepane ring is highly flexible and can exist in multiple conformations, such as chair, boat, and twist-chair forms. nih.govchemrxiv.org The presence of bulky and polar substituents at the C3 position introduces significant steric and electronic constraints, which dictate the preferred conformation and the relative stability of different stereoisomers.

Computational modeling can map the conformational energy landscape, identifying the low-energy conformers and the transition states that separate them. chemrxiv.orgnih.gov For substituted azepanes, the twist-chair conformation is often reported to be the most stable. nih.govchemrxiv.org A single fluorine atom has been shown to be capable of biasing the azepane ring into one major conformation, a principle that would be amplified by the trifluoromethyl group. rsc.org

For this compound, the relative orientation of the fluoromethyl and hydroxyl groups (axial vs. equatorial) will be a key determinant of stereoisomer stability. High-level electronic structure calculations can predict the relative free energies of these conformers, accounting for intramolecular hydrogen bonding, steric repulsion, and solvent effects. This information is vital for understanding how the molecule's three-dimensional shape influences its biological activity.

Table 3: Illustrative Conformational Analysis of a Substituted Azepane Note: The relative energies are hypothetical and serve to illustrate the typical energy differences between conformers of a seven-membered ring.

| Conformer | Substituent Orientation (Fluoromethyl / Hydroxyl) | Relative Energy (kcal/mol) | Predicted Stability |

| Twist-Chair 1 | Equatorial / Axial | 0.0 (Reference) | Most Stable |

| Twist-Chair 2 | Axial / Equatorial | +1.5 | Less Stable |